molecular formula C19H19ClN8O2S B10886615 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10886615
M. Wt: 458.9 g/mol
InChI Key: CZYSLLJRMVCVCP-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and various substituents such as chlorobenzyl and nitropyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the thiadiazole ring: This can be done by reacting the intermediate with thiosemicarbazide under reflux conditions.

    Introduction of the nitropyrazole group: This final step involves the reaction of the intermediate with 3,5-dimethyl-4-nitro-1H-pyrazole-1-yl ethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
  • **N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-benzimidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Uniqueness

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and materials science research.

Properties

Molecular Formula

C19H19ClN8O2S

Molecular Weight

458.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H19ClN8O2S/c1-12-18(28(29)30)13(2)27(24-12)10-8-17-22-23-19(31-17)21-16-7-9-26(25-16)11-14-5-3-4-6-15(14)20/h3-7,9H,8,10-11H2,1-2H3,(H,21,23,25)

InChI Key

CZYSLLJRMVCVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C)[N+](=O)[O-]

Origin of Product

United States

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